molecular formula C8H10Cl2N2 B2449872 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 2126161-08-6

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B2449872
CAS No.: 2126161-08-6
M. Wt: 205.08
InChI Key: HNVCVIOVEXKGPD-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-aminopyridine with ethyl acetoacetate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-4-7-6(5-11-8)2-1-3-10-7;/h4-5,10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVCVIOVEXKGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C=C2NC1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-08-6
Record name 7-chloro-1,2,3,4-tetrahydro-1,6-naphthpyridine hydrochloride
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